Isoleptospermone

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

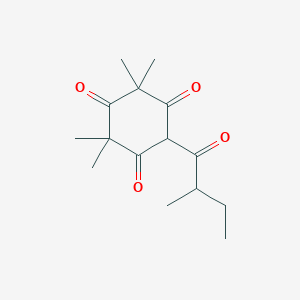

Isoleptospermone possesses the systematic International Union of Pure and Applied Chemistry name 2,2,4,4-tetramethyl-6-(2-methylbutanoyl)cyclohexane-1,3,5-trione, reflecting its complex substitution pattern on the cyclohexanetrione core. The compound is registered under Chemical Abstracts Service number 7375-66-8, with an alternative registry number 5009-05-2 also documented in chemical databases. The molecular formula C₁₅H₂₂O₄ indicates a composition containing fifteen carbon atoms, twenty-two hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 266.33 grams per mole.

The International Chemical Identifier representation provides a standardized structural description: InChI=1S/C15H22O4/c1-7-8(2)10(16)9-11(17)14(3,4)13(19)15(5,6)12(9)18/h8-9H,7H2,1-6H3. This systematic encoding captures the complete connectivity and stereochemical information necessary for unambiguous structural identification. The corresponding International Chemical Identifier Key ZDZMTTISWJCOAE-UHFFFAOYSA-N serves as a unique hash-based identifier for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation CCC(C)C(=O)C1C(=O)C(C)(C)C(=O)C(C)(C)C1=O provides a linear textual description of the molecular structure, facilitating computational processing and structural database queries. Additional synonyms include Adleptospermone and various systematic names reflecting alternative nomenclature conventions, such as 1,3,5-cyclohexanetrione, 2,2,4,4-tetramethyl-6-(2-methyl-1-oxobutyl).

Cyclohexanetrione Core Structure Analysis

The fundamental structural framework of this compound consists of a cyclohexane-1,3,5-trione core, representing a six-membered carbocyclic ring bearing three ketone functionalities at alternating positions. This triketone arrangement creates a highly conjugated system with significant electronic delocalization, influencing both the chemical reactivity and spectroscopic properties of the molecule. The 1,3,5-triketone pattern establishes extensive resonance stabilization through keto-enol tautomerism, particularly evident in nuclear magnetic resonance spectroscopic studies.

The cyclohexanetrione ring adopts a chair-like conformation modified by the presence of the multiple carbonyl groups, which introduce planar characteristics at the ketone centers. The tetramethyl substitution at positions 2,2,4,4 creates significant steric bulk that influences both the conformational preferences and the chemical accessibility of reactive sites. These methyl substituents provide conformational rigidity while simultaneously shielding portions of the molecule from intermolecular interactions.

Structural analysis reveals that the three ketone functionalities exhibit distinct chemical environments due to the asymmetric substitution pattern. The ketone at position 6 bears the 2-methylbutanoyl substituent, creating a unique electronic environment compared to the ketones at positions 1 and 3, which are adjacent to the heavily methylated carbon centers. This asymmetry contributes to the characteristic spectroscopic fingerprint observed in nuclear magnetic resonance and infrared spectroscopic analyses.

Substituent Configuration: 2-Methylbutanoyl Group Orientation

The 2-methylbutanoyl substituent attached to the cyclohexanetrione core represents a crucial structural feature that defines the molecular identity and properties of this compound. This branched acyl group consists of a four-carbon chain with a methyl branch at the second carbon, creating a secondary carbon center that introduces chirality into the substituent. The carbonyl carbon of this group forms a direct bond to the cyclohexanetrione ring at position 6, establishing a ketone linkage that participates in the extended conjugation system.

Nuclear magnetic resonance spectroscopic analysis reveals specific spatial relationships between the 2-methylbutanoyl group and the cyclohexanetrione framework. The methyl branch at the secondary carbon exhibits characteristic chemical shift patterns consistent with its proximity to the carbonyl functionality and the cyclohexanetrione core. The terminal methyl group of the butanoyl chain shows distinct coupling patterns that confirm the structural connectivity and stereochemical arrangement.

The orientation of the 2-methylbutanoyl substituent significantly influences the overall three-dimensional shape of the this compound molecule. Conformational analysis suggests that this bulky substituent adopts preferred orientations that minimize steric interactions with the tetramethyl groups on the cyclohexanetrione ring while maintaining optimal orbital overlap for conjugation. The flexibility of the acyl side chain allows for multiple conformational states, contributing to the dynamic nature of the molecular structure in solution.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

Comprehensive nuclear magnetic resonance spectroscopic characterization of this compound has been achieved through one-dimensional proton and carbon-13 experiments, complemented by two-dimensional correlation techniques. The proton nuclear magnetic resonance spectrum recorded at 600 megahertz reveals a characteristic pattern of signals that reflects the molecular symmetry and substitution pattern of the compound.

The carbon-13 nuclear magnetic resonance spectrum, acquired at 150 megahertz using Distortionless Enhancement by Polarization Transfer techniques, provides detailed information about the carbon framework. The spectral data demonstrates the presence of fifteen distinct carbon environments, consistent with the molecular formula C₁₅H₂₂O₄. Carbonyl carbon signals appear in the characteristic downfield region, with chemical shifts reflecting the electronic environment of each ketone functionality.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-1 | 209.9 | C | Carbonyl carbon |

| C-2 | 209.9 | C | Carbonyl carbon |

| C-3 | 203.6 | C | Carbonyl carbon |

| C-4 | 199.5 | C | Quaternary carbon |

| C-5 | 109.5 | CH | Methine carbon |

| C-6 | 56.9 | C | Quaternary carbon |

| C-7 | 52.4 | C | Quaternary carbon |

| C-8 | 47.2 | CH₂ | Methylene carbon |

| C-9 | 26.9 | CH | Methine carbon |

| C-10 | 26.1 | CH₃ | Methyl carbon |

| C-11 | 24.2 | CH₃ | Methyl carbon |

| C-12 | 23.8 | CH₃ | Methyl carbon |

| C-13 | 22.6 | CH₃ | Methyl carbon |

| C-14 | 16.9 | CH₃ | Methyl carbon |

| C-15 | 11.8 | CH₃ | Methyl carbon |

The proton nuclear magnetic resonance spectrum exhibits well-resolved signals for the various methyl groups, with chemical shifts ranging from 0.92 to 1.34 parts per million. The methine proton at position 5 appears as a doublet at 3.63 parts per million with a coupling constant of 7.2 hertz, indicative of coupling to an adjacent methine proton. The methylene protons of the 2-methylbutanoyl chain appear as a doublet at 2.88 parts per million with a coupling constant of 6.6 hertz.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial structural information through characteristic fragmentation pathways. Electron ionization mass spectrometry at 70 electron volts generates a molecular ion peak at mass-to-charge ratio 266, corresponding to the molecular weight of the compound. The fragmentation pattern reveals systematic loss of structural units that supports the proposed molecular architecture.

The base peak and major fragment ions demonstrate preferential cleavage sites within the molecule. Loss of the 2-methylbutanoyl side chain results in fragment ions that retain the cyclohexanetrione core structure. Sequential loss of methyl groups from the tetramethyl substitution pattern generates a characteristic fragmentation ladder that confirms the substitution pattern.

| Mass-to-Charge Ratio | Relative Intensity | Proposed Fragment |

|---|---|---|

| 266 | M⁺ | Molecular ion |

| 251 | Medium | [M-CH₃]⁺ |

| 238 | Medium | [M-C₂H₄]⁺ |

| 223 | Medium | [M-C₃H₇]⁺ |

| 209 | Medium | [M-C₄H₉]⁺ |

| 196 | Low | [M-C₅H₁₀]⁺ |

| 181 | Low | [M-C₆H₁₁]⁺ |

| 163 | Low | Cyclohexanetrione fragment |

| 150 | Low | Core fragment |

| 139 | Low | Rearrangement fragment |

The fragmentation behavior supports the structural assignment and provides diagnostic information for analytical identification purposes. The preservation of characteristic fragment ions across different ionization conditions demonstrates the inherent stability of certain structural motifs within the molecule.

Infrared Vibrational Signatures

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that correspond to the functional groups present in this compound. The carbonyl stretching vibrations appear as strong bands in the 1680-1700 wavenumber region, reflecting the presence of multiple ketone functionalities. The specific frequencies and intensities of these bands provide information about the electronic environment and conjugation effects within the triketone system.

The aliphatic carbon-hydrogen stretching vibrations manifest as medium to strong bands in the 2850-3000 wavenumber region, corresponding to the extensive methyl substitution present in the molecule. The bending vibrations of methyl groups appear as characteristic bands in the 1350-1450 wavenumber range, confirming the presence of multiple alkyl substituents.

Fingerprint region analysis below 1500 wavenumbers reveals complex patterns of carbon-carbon and carbon-oxygen stretching and bending vibrations that are diagnostic for the cyclohexanetrione framework. The asymmetric substitution pattern creates distinctive splitting and shifting of vibrational bands that distinguish this compound from related triketone compounds.

Computational Chemistry Insights

Molecular Orbital Calculations

Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure and bonding characteristics of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital distributions reveal the electronic delocalization patterns within the triketone system and the extent of conjugation involving the 2-methylbutanoyl substituent.

The molecular orbital analysis demonstrates significant pi-electron delocalization across the cyclohexanetrione core, with contributions from the carbonyl groups creating an extended conjugated system. The energy gap between frontier orbitals influences the electronic absorption properties and chemical reactivity of the compound. The orbital coefficients indicate partial charge distributions that explain the observed regioselectivity in chemical reactions.

Electrostatic potential mapping reveals regions of positive and negative charge accumulation that govern intermolecular interactions and binding affinities. The carbonyl oxygen atoms exhibit high electron density, making them potential sites for hydrogen bonding and coordination interactions. The methyl groups create hydrophobic regions that influence solubility and partitioning behavior.

Three-Dimensional Conformational Analysis

Computational conformational analysis reveals the preferred three-dimensional geometries of this compound in different environments. Energy minimization calculations using molecular mechanics and quantum mechanical methods identify low-energy conformations that represent the most populated structures under ambient conditions.

The cyclohexanetrione ring adopts a slightly puckered conformation that deviates from perfect planarity due to the steric requirements of the tetramethyl substitution. The 2-methylbutanoyl side chain exhibits conformational flexibility, with multiple rotatable bonds allowing for various spatial arrangements. The preferred conformations minimize steric clashes while maintaining favorable electronic interactions.

Dynamic simulations provide insights into the conformational mobility and the barriers to rotation around key bonds. The results indicate that the molecule exists as a rapidly equilibrating mixture of conformers, with interconversion occurring on the nanosecond timescale. This conformational flexibility influences the observed spectroscopic properties and may contribute to the biological activity of the compound.

Eigenschaften

CAS-Nummer |

5009-05-2 |

|---|---|

Molekularformel |

C15H22O4 |

Molekulargewicht |

266.34 |

IUPAC-Name |

2,2,4,4-tetramethyl-6-(2-methylbutanoyl)cyclohexane-1,3,5-trione |

InChI |

InChI=1S/C15H22O4/c1-7-8(2)10(16)9-11(17)14(3,4)13(19)15(5,6)12(9)18/h8-9H,7H2,1-6H3 |

InChI-Schlüssel |

ZDZMTTISWJCOAE-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Isoleptospermone; |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Isoleptospermone exhibits significant antimicrobial activity against various pathogens. Research has shown that derivatives of this compound, as well as its parent compound leptospermone, demonstrate effectiveness against foodborne bacteria. A study indicated that leptospermone had minimum inhibitory concentration (MIC) values ranging from 23.6 to 69.7 µg/mL against six foodborne bacterial strains .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | Not specified |

| Leptospermone | 23.6 - 69.7 |

| Other Derivatives | 43.9 - 88.5 |

Insecticidal Activity

The insecticidal properties of this compound have been evaluated in various studies. It has been reported to exhibit effective activity against specific insect species, with lethal dose (LD50) values indicating potent toxicity. For instance, the LD50 values for this compound were found to be between 0.13-0.37 µg/fly for males and 0.22-0.57 µg/fly for females .

| Compound | LD50 (µg/fly) |

|---|---|

| This compound | 0.13 - 0.37 (males), 0.22 - 0.57 (females) |

| Leptospermone | Not specified |

Applications in Agriculture

Due to its insecticidal properties, this compound has potential applications in agricultural pest management. Its effectiveness against pests can contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Food Safety

The antimicrobial properties of this compound make it a candidate for use as a natural preservative in food products. Its ability to inhibit pathogenic bacteria could enhance food safety and extend shelf life without the adverse effects associated with synthetic preservatives.

Case Study: Antimicrobial Efficacy

In a study conducted on the antimicrobial efficacy of essential oils from Leptospermum scoparium, this compound was identified as one of the active components contributing to the oil's overall antimicrobial activity . The study highlighted the potential of using these essential oils as natural preservatives in food products.

Case Study: Insecticidal Effects

Another research focused on the insecticidal effects of this compound revealed its potential in controlling pest populations effectively . The study provided insights into its mechanism of action and highlighted its viability as an alternative to conventional insecticides.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of β-Triketones

| Compound | Molecular Formula | Key Substituents | Source Plant |

|---|---|---|---|

| This compound | C15H22O3 | Prenyl group at C-3 | Leptospermum scoparium |

| Leptospermone | C15H22O3 | Prenyl group at C-5 | Leptospermum scoparium |

| Flavesone | C14H20O3 | Methyl group at C-3 | Leptospermum scoparium |

| Grandiflorone | C15H22O4 | Hydroxyl group at C-7 | Leptospermum scoparium |

| Papuanone | C15H20O3 | Bicyclic prenyl derivative | Corymbia dallachiana |

Antibacterial Efficacy

β-Triketones exhibit Gram-positive selectivity due to their ability to disrupt bacterial cell membranes. Comparative MIC (Minimum Inhibitory Concentration) studies against Staphylococcus aureus and Streptococcus pyogenes reveal significant differences:

Table 2: Antimicrobial Activity of β-Triketones

| Compound | MIC against S. aureus (mM) | MIC against S. pyogenes (mM) | MBC against S. aureus (mM) |

|---|---|---|---|

| This compound | 0.8–1.6 | 0.32–0.78 | 4.17–8.30 |

| Leptospermone | 0.4–0.8 | 0.16–0.37 | 6.25 |

| Flavesone | 1.5–3.1 | 0.79–1.5 | 10.4–12.5 |

| Grandiflorone | 0.13–0.16 | 0.086–0.16 | 1.17–1.56 |

Insecticidal and Larvicidal Activity

In Leptospermum scoparium essential oil, fractions enriched with This compound and leptospermone exhibit superior larvicidal activity against Aedes aegypti:

Photochemical Stability

In aqueous environments, β-triketones undergo photolysis and oxidation. Leptospermone and grandiflorone are the most photolabile (quantum yield = 1.2 × 10<sup>−4</sup> to 3.7 × 10<sup>−4</sup>), while This compound shows moderate stability .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying isoleptospermone in plant extracts or essential oils?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the gold standard for identifying this compound due to its ability to resolve triketones like leptospermone, this compound, and flavesone. Use retention indices (e.g., AI: 1621, KI: 1622) and spectral libraries for confirmation . For quantification, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective, paired with calibration curves using purified standards.

Q. How can researchers standardize antimicrobial susceptibility testing (e.g., MIC/MBC) for this compound against pathogens like Listeria monocytogenes?

- Methodological Answer : Follow CLSI guidelines for broth microdilution assays. Prepare this compound in DMSO (≤1% v/v to avoid solvent toxicity) and test serial dilutions (e.g., 0.1–2 mg/mL) in Mueller-Hinton broth. MIC is the lowest concentration inhibiting visible growth after 24 hours. Validate results with positive controls (e.g., vancomycin for S. aureus) and ensure triplicate replicates to account for biological variability .

Q. What are the key steps for isolating this compound from Leptospermum scoparium (manuka) essential oil?

- Methodological Answer : Use steam distillation to extract crude oil, followed by fractional distillation to enrich triketones. Purify via silica gel column chromatography with a hexane:ethyl acetate gradient (9:1 to 7:3). Confirm purity using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural validation .

Advanced Research Questions

Q. How can researchers address contradictions in reported MIC values for this compound across studies?

- Methodological Answer : Discrepancies may arise from strain variability, solvent interference, or assay conditions. Standardize protocols by:

- Using reference strains (e.g., ATCC 25923 for S. aureus).

- Controlling solvent concentration (DMSO ≤1%).

- Performing time-kill assays to correlate MIC with bactericidal kinetics.

- Conduct meta-analyses of published data to identify confounding variables .

Q. What experimental models are suitable for studying this compound’s anti-biofilm activity?

- Methodological Answer : Use in vitro biofilm models such as:

- Microtiter plate assays : Stain biofilms with crystal violet and quantify via spectrophotometry.

- Confocal microscopy : Treat pre-formed biofilms with this compound and visualize viability using LIVE/DEAD staining (e.g., SYTO 9/propidium iodide).

- Flow cell systems : Monitor real-time biofilm disruption under shear stress. Include controls for biofilm dispersal agents (e.g., DNase I) .

Q. How can structural modifications of this compound enhance its bioactivity while reducing cytotoxicity?

- Methodological Answer : Employ medicinal chemistry approaches:

- Derivatization : Synthesize acylated or alkylated analogs to improve lipid solubility.

- SAR studies : Test analogs for antimicrobial activity and cytotoxicity (e.g., using HEK-293 cells).

- Computational modeling : Use molecular docking to predict interactions with bacterial targets (e.g., FabI enoyl-ACP reductase) .

Q. What strategies optimize the stability of this compound in formulation studies for topical applications?

- Methodological Answer : Assess degradation kinetics under varying pH, temperature, and UV exposure. Stabilize via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.